Physicochemical Property Differentiation from Non-arylated Analogs
6,8-Dibromo-2-(p-tolyl)quinoline exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 5.6) compared to its non-arylated analog, 6,8-dibromoquinoline, which has fewer carbon atoms and lacks the 4-methylphenyl substituent [1]. While direct experimental logP or logD data for 6,8-dibromoquinoline are not reported in the same source, the structural difference (C9H5Br2N vs. C16H11Br2N) strongly indicates a lower lipophilicity for the simpler scaffold, a key parameter influencing membrane permeability and solubility in drug discovery [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.6 [1] |
| Comparator Or Baseline | 6,8-Dibromoquinoline (Data not reported; structurally implied to be lower due to absence of a large aryl substituent) |
| Quantified Difference | Not calculable; difference is qualitatively significant based on structural class inference. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This establishes that the compound is not a generic quinoline; its high calculated lipophilicity is a critical design parameter for medicinal chemists focused on optimizing logD, a property that directly influences pharmacokinetic behavior.
- [1] PubChem. (2025). Compound Summary for CID 3652190, Quinoline, 6,8-dibromo-2-(4-methylphenyl)-. National Center for Biotechnology Information. View Source
